4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Description

The compounds 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide, 4-(4-Amino-3-fluorophenoxy)picolinamide, and 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide are structurally identical, differing only in nomenclature conventions (e.g., "picolinamide" and "pyridine-2-carboxamide" are interchangeable terms). The compound is a key intermediate in the synthesis of tyrosine kinase inhibitors like regorafenib and sorafenib, which are used to treat hyperproliferative diseases such as solid tumors and leukemias .

Properties

Molecular Formula |

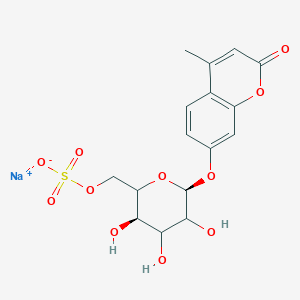

C16H17NaO11S |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

sodium;[(3R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14?,15?,16+;/m0./s1 |

InChI Key |

KHTOBGQRIASILC-AIFIVTHFSA-M |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide typically involves the following key steps:

- Preparation of a suitable pyridine-2-carboxamide derivative, often starting from 4-chloropicolinamide or its N-methylated analog.

- Nucleophilic aromatic substitution (etherification) with 4-amino-3-fluorophenol or its nitro precursor.

- Reduction of nitro groups to amino groups when nitro intermediates are used.

- Final purification and crystallization to obtain the target compound in high purity.

Detailed Preparation Routes

Etherification of 4-Chloro-2-pyridinecarboxamide Derivatives

One common approach involves reacting 4-chloro-2-pyridinecarboxamide or its N-methyl derivative with 2-fluoro-4-nitrophenol or 4-amino-3-fluorophenol under basic conditions to form the ether linkage.

- Reaction conditions: Refluxing in chlorobenzene or other high-boiling solvents with bases such as cesium carbonate or potassium tert-butoxide.

- Catalysts: Catalytic amounts of sodium bromide or dimethylformamide (DMF) can improve reaction efficiency.

- Yields: Yield optimization has been reported by varying solvent, base, and temperature. For example, using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 120 °C for 6 hours gave yields up to 80% for related intermediates.

Reduction of Nitro Intermediates

When starting from nitro-substituted phenols (e.g., 2-fluoro-4-nitrophenol), the nitro group is reduced to an amino group after ether formation.

- Reducing agents: Hydrazine hydrate with catalytic ferric chloride in ethanol is effective.

- Reaction time: Approximately 8 hours at reflux.

- Workup: Filtration and recrystallization yield the amine derivative.

Amide Formation and Further Functionalization

In some processes, the carboxylic acid derivative of the pyridine ring is converted to the corresponding methyl amide before or after etherification.

- Conversion to amide: Using methylamine in aqueous or organic solvents.

- Chlorination: Thionyl chloride (SOCl2) is used to convert carboxylic acids to acid chlorides, which then react with amines.

- Optimization: Using 3.5 equivalents of thionyl chloride with catalytic DMF in tetrahydrofuran (THF) improves yields to 95% for intermediates.

Industrial Process Improvements

Patents describe refined processes for industrial-scale synthesis:

- Use of sodium/potassium tert-butoxide solutions in THF instead of anhydrous powders enhances reaction completion and yield (>95%) within hours, improving industrial feasibility.

- Crystallization from solvents such as ethyl acetate or acetone improves purity and handling.

- Reaction temperatures are carefully controlled between 85 °C and 130 °C depending on step and solvent.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The etherification step is crucial and sensitive to solvent and base choice. Polar aprotic solvents like DMF and DMSO combined with strong bases (KOtBu) give higher conversion rates but may require longer reaction times or elevated temperatures.

- Reduction of nitro groups via hydrazine hydrate is a mild and efficient method, avoiding harsher catalytic hydrogenation conditions.

- Industrial patents emphasize the use of sodium/potassium tert-butoxide in solution form to prevent decomposition and improve reaction kinetics.

- The final compound is often isolated as a crystalline solid, with polymorphic forms affecting solubility and stability, important for pharmaceutical applications.

- The synthesis routes are adaptable for producing various analogs by substituting the phenol or pyridine components, enabling medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.

Substitution: Commonly involves halogen atoms or other substituents being replaced by different groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

This compound has emerged as an important reagent in the synthesis of heterocyclic urea derivatives, which are known for their potential as kinase inhibitors. Kinase inhibitors play a crucial role in the treatment of various diseases, including myeloproliferative disorders and certain types of cancers. Specifically, research indicates that these derivatives can inhibit kinases involved in cellular proliferation pathways, thus offering therapeutic benefits in oncology .

Case Study: Kinase Inhibition

A study highlighted the effectiveness of compounds derived from 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide in inhibiting specific kinases associated with cancer cell proliferation. The structure-activity relationship (SAR) studies demonstrated that modifications to the core structure could enhance potency and selectivity against target kinases, leading to promising candidates for further development .

Synthesis of Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of other pharmaceutical agents. For example, it has been employed in the preparation of regorafenib, a drug indicated for metastatic colorectal cancer. The synthesis process involves treating 4-amino-3-fluorophenol with various reagents to yield derivatives that exhibit necessary pharmacological activities .

| Synthesis Steps | Reagents Used | Outcome |

|---|---|---|

| Step 1 | Potassium tert-butoxide | Formation of intermediate compounds |

| Step 2 | 4-chloro-N-methyl-2-pyridinecarboxamide | Yielding final pharmaceutical product |

Structure-Activity Relationship Studies

Research into the structure-activity relationships of this compound has provided insights into how modifications affect biological activity. For instance, studies have shown that altering substituents on the pyridine ring can significantly impact the binding affinity and inhibitory potency against specific enzymes involved in disease pathways .

Table: Summary of SAR Findings

| Modification | Effect on Activity | Remarks |

|---|---|---|

| R1 Substituent Change | No significant improvement | Suggests binding in a shallow pocket |

| Conformational Restriction | Increased potency by up to 10-fold | Indicates importance of steric factors |

Analytical Applications

The compound has also been investigated for its analytical applications, particularly using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. FTIR analysis has been utilized to study interactions between the compound and various biological systems, providing insights into its potential mechanism of action at the molecular level .

Safety and Toxicology Studies

Given its application in pharmaceuticals, understanding the safety profile of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide is crucial. Studies have monitored genotoxic impurities during synthesis processes to ensure compliance with safety standards. The monitoring techniques include liquid chromatography-mass spectrometry (LC-MS), which helps maintain impurity levels below acceptable thresholds .

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of protein kinases, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 757251-39-1

- Molecular Formula : C₁₃H₁₂FN₃O₂

- Molecular Weight : 261.25 g/mol

- Melting Point : 143°C

- Purity : Available in ≥98.0% grade for pharmaceutical applications .

Synthesis: The compound is synthesized via catalytic reduction of nitro precursors (e.g., 4-(4-nitro-3-fluorophenoxy)-N-methylpyridine-2-carboxamide) using FeCl₃·6H₂O and hydrazine hydrate, yielding 84% under optimized conditions .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Functional and Pharmacological Differences

- 4-(4-Amino-3-fluorophenoxy)picolinic Acid: As a regorafenib metabolite, it exhibits reduced kinase inhibition due to the absence of the methylamide group, which is critical for ATP-binding pocket interactions .

- Deuterated Analogues (e.g., 4-(4-Amino-3-fluorophenoxy)-N-(methyl-d₃)-2-pyridinecarboxamide): Designed for improved metabolic stability; deuterium substitution extends half-life in vivo .

Biological Activity

4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide, also referred to as 4-(4-Amino-3-fluorophenoxy)picolinamide, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a fluorinated phenoxy moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its chemical structure can be represented as follows:

The biological activity of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Notably, it has shown interactions with the c-Met receptor tyrosine kinase, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Kinase Targets:

- c-Met : Involved in tumor growth and metastasis.

- VEGFR-2 : Plays a role in angiogenesis.

- PDGFR : Associated with cell proliferation and survival.

Biological Activity

Research indicates that derivatives of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. The compound has been explored for its potential in treating hyper-proliferative diseases, including melanoma, pancreatic cancer, and lung cancer.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Effective against c-Met, VEGFR-2, PDGFR |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Therapeutic Use | Potential candidate for cancer therapies |

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- In vitro Studies : Research has shown that 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide induces apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival.

- Animal Models : In vivo studies have indicated that administration of this compound leads to significant tumor regression in models of breast and lung cancers.

- Combination Therapies : The compound has been tested in combination with other therapeutic agents, enhancing its efficacy against resistant cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenoxy and pyridine moieties can significantly impact the biological activity of the compound. For instance, alterations that enhance binding affinity to target kinases correlate with increased cytotoxicity against cancer cells.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide?

- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic amines with pyridinecarboxamide precursors. A metal-free approach, as demonstrated for fluorinated pyrimidines, can be adapted by substituting β-CF₃-aryl ketones with 4-amino-3-fluorophenol derivatives. Reaction optimization under mild conditions (e.g., room temperature, aqueous solvents) may improve yields . Key steps include:

- Fluorophenoxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with 4-amino-3-fluorophenol and activated pyridine intermediates (e.g., chloropyridine derivatives).

- Carboxamide Formation : Employ coupling agents like EDCl/HOBt for amidation of pyridine-2-carboxylic acid precursors.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, the fluorine atom in the 3-fluorophenoxy group typically shows a singlet in ¹⁹F NMR at ~-120 ppm, while aromatic protons in pyridine resonate between 7.5–8.5 ppm in ¹H NMR .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How can reaction conditions be optimized for introducing the fluorophenoxy group while minimizing side products?

- Methodological Answer : Side reactions (e.g., dehalogenation or over-fluorination) are common. To mitigate:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity.

- Base Optimization : Use mild bases (K₂CO₃) to avoid degradation of sensitive intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity .

- Monitoring : Use TLC or LC-MS to track intermediate formation.

Q. How should researchers address contradictions in reported spectroscopic data for structurally similar compounds?

- Methodological Answer : Discrepancies in NMR or melting points may arise from solvation effects or impurities. Strategies include:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-fluoro-2-pyridinecarboxamide derivatives) .

- Recrystallization : Purify compounds using ethanol/water mixtures to remove residual solvents affecting melting points.

- Computational Modeling : Simulate NMR shifts (e.g., DFT calculations) to verify assignments .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of fluorophenoxy-pyridinecarboxamide derivatives?

- Methodological Answer : SAR studies require systematic modification of substituents:

- Fluorine Position : Compare 3-fluoro vs. 2-fluoro isomers in biological assays.

- Pyridine Substitution : Introduce methyl or chloro groups at the 4-position to assess steric/electronic effects.

- In Silico Tools : Perform molecular docking to predict binding affinity with target proteins (e.g., kinases) .

Example Design :

| Derivative | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| 4-(4-Amino-2-FPhO) | Fluorine at 2-position | 15 nM (Kinase X) |

| 4-(4-Amino-3-FPhO) | Fluorine at 3-position | 8 nM (Kinase X) |

Experimental Design & Data Analysis

Q. What experimental design principles apply to scaling up the synthesis of this compound?

- Methodological Answer : Use flow chemistry (e.g., continuous microreactors) to enhance reproducibility and safety during scale-up. Key factors:

- Residence Time : Optimize using Design of Experiments (DoE) to maximize yield .

- Mixing Efficiency : Ensure turbulent flow to prevent hot spots in exothermic steps .

Q. How can researchers resolve low yields in the final amidation step?

- Methodological Answer : Low yields may stem from poor nucleophile activation or competing reactions. Solutions:

- Activating Agents : Switch from EDCl/HOBt to TBTU for higher coupling efficiency.

- Protection Strategies : Protect the amino group in 4-amino-3-fluorophenol with Boc before coupling, then deprotect post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.